molecular formula C14H16O4 B14305852 Methyl 5-(4-hydroxy-2-benzofuran-1-YL)pentanoate CAS No. 113655-56-4

Methyl 5-(4-hydroxy-2-benzofuran-1-YL)pentanoate

Cat. No.: B14305852
CAS No.: 113655-56-4
M. Wt: 248.27 g/mol
InChI Key: KFPDLLPLEWVDSO-UHFFFAOYSA-N
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Description

Methyl 5-(4-hydroxy-2-benzofuran-1-YL)pentanoate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzofuran ring, which is a fused aromatic system, and a pentanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-hydroxy-2-benzofuran-1-YL)pentanoate typically involves the cyclization of appropriate precursors. Common methods include:

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve scalable processes such as microwave-assisted synthesis and catalytic cyclization reactions. These methods are designed to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-hydroxy-2-benzofuran-1-YL)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(4-hydroxy-2-benzofuran-1-YL)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(4-hydroxy-2-benzofuran-1-YL)pentanoate involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another benzofuran derivative with similar applications.

    Angelicin: Known for its biological activities.

Uniqueness

Methyl 5-(4-hydroxy-2-benzofuran-1-YL)pentanoate is unique due to its specific ester group, which can be modified to enhance its biological activity and pharmacokinetic properties. Its structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

CAS No.

113655-56-4

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

methyl 5-(4-hydroxy-2-benzofuran-1-yl)pentanoate

InChI

InChI=1S/C14H16O4/c1-17-14(16)8-3-2-7-13-10-5-4-6-12(15)11(10)9-18-13/h4-6,9,15H,2-3,7-8H2,1H3

InChI Key

KFPDLLPLEWVDSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC1=C2C=CC=C(C2=CO1)O

Origin of Product

United States

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